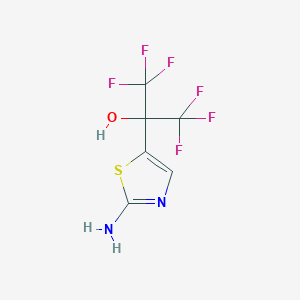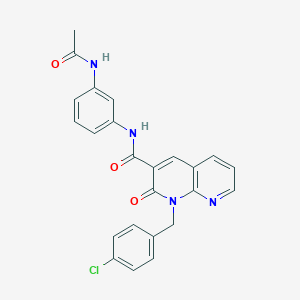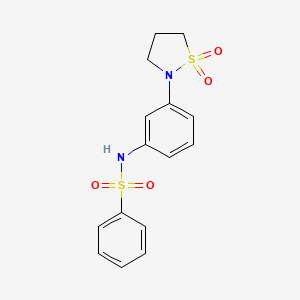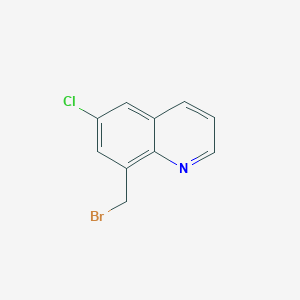
7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a benzofuran derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran have been studied extensively. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It also exhibits neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been shown to exhibit anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran in lab experiments is its potent antitumor activity. The compound can be used to study the mechanisms of cancer cell growth and survival. It also has potential applications in the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran. One of the most promising directions is the development of new cancer therapies based on this compound. The compound can also be used to study the mechanisms of neurodegenerative diseases and develop new treatments for these diseases. Another direction is the synthesis of new derivatives of this compound with improved potency and selectivity for specific targets. Finally, the compound can be used to study the mechanisms of inflammation and develop new anti-inflammatory therapies.
Méthodes De Synthèse
The synthesis of 7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation reaction. This method involves the reaction of 3-methylbenzofuran with bromine, chlorine, and difluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction yields the desired compound with high purity and yield.
Applications De Recherche Scientifique
The compound 7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran has potential applications in various scientific research fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It works by inhibiting the growth of cancer cells and inducing apoptosis. This compound also has potential applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
7-bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClF2O/c1-4-6-2-5(12)3-7(11)9(6)15-8(4)10(13)14/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOZFVDRWXZKLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Br)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2411596.png)
![N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2411597.png)

![N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411599.png)
![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)



![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)
![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)
